molecular formula C26H21N3O B160112 Coelenterazine 400a CAS No. 70217-82-2

Coelenterazine 400a

Cat. No. B160112
CAS RN: 70217-82-2
M. Wt: 391.5 g/mol
InChI Key: MWOYPGFRXPPBOX-UHFFFAOYSA-N
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Description

Coelenterazine 400a is a bisdeoxy derivative of coelenterazine . It is used in bioluminescence resonance energy transfer (BRET) protocols and is commonly paired with class 1 and 3 GFP acceptors, including GFP2 and GFP10 . It is a good substrate for Renilla luciferase (RLuc), but does not oxidize well with Gaussia (GLuc) .


Molecular Structure Analysis

Coelenterazine 400a has a molecular formula of C26H21N3O . Its average mass is 391.464 Da and its monoisotopic mass is 391.168457 Da . The structure of Coelenterazine 400a contains an imidazopyrazinone skeleton .


Chemical Reactions Analysis

Coelenterazine 400a is known to undergo a color change in the bioluminescence reaction of Renilla luciferase (RLuc) by replacing the sulfur and oxygen heteroatoms of the methylene bridge . It is also used as a substrate in bioluminescence resonance energy transfer (BRET) protocols .


Physical And Chemical Properties Analysis

Coelenterazine 400a has a molecular weight of 391.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 5 . The topological polar surface area is 50.4 Ų .

Scientific Research Applications

Bioluminescence Resonance Energy Transfer (BRET)

Coelenterazine 400a is utilized in BRET protocols, specifically BRET 2, where it is paired with class 1 and 3 GFP acceptors like GFP2 and GFP10. This application is crucial for evaluating protein-protein interactions, including those involved in G protein-coupled receptor signaling .

Chemiluminescent Detection

It serves as a chemiluminescent probe for detecting superoxide anion and peroxynitrite in cells or tissues, providing a method to study oxidative stress and related cellular processes .

Photosensory Domain-Based Probes

Coelenterazine 400a-based bioluminescence has been used to develop photosensory domain-based probes. These probes are applied in imaging, sensing, and controlling cellular activities, signaling pathways, and synthetic genetic circuits both in vitro and in vivo .

Mechanism of Action

Target of Action

Coelenterazine 400a, a derivative of Coelenterazine, primarily targets Renilla luciferase (RLuc) . Renilla luciferase is a bioluminescent enzyme found in marine organisms like the sea pansy, Renilla reniformis . This enzyme plays a crucial role in the bioluminescence process .

Mode of Action

Coelenterazine 400a interacts with its target, Renilla luciferase, to emit blue light at 395 nm . This interaction involves the replacement of the sulfur and oxygen heteroatoms of the methylene bridge in the bioluminescence reaction of Renilla luciferase . This replacement causes a color change in the bioluminescence reaction .

Biochemical Pathways

Coelenterazine 400a is primarily used in bioluminescent resonant energy transfer (BRET) . BRET occurs when Renilla luciferase is in close proximity to a Green Fluorescent Protein (GFP) . This energy transfer property is exploited to design proximity assays in which protein-protein interactions occur, such as in GPCR mediated drug cell signaling interactions .

Pharmacokinetics

It is known that coelenterazine 400a is best stored as completely dry powder under argon in air-tight o-ring plastic tubes at -20°c or for longer storage at -80°c, protected from light . Oxygen and moisture will lead to auto-oxidation of Coelenterazine 400a over time, reducing its overall activity .

Result of Action

The result of Coelenterazine 400a’s action is the emission of blue light at 395 nm when it interacts with Renilla luciferase . This property is used in the research of bioluminescence resonance energy transfer (BRET), providing higher signal resolution .

Action Environment

Environmental factors such as oxygen and moisture can influence the action, efficacy, and stability of Coelenterazine 400a . These factors can lead to the auto-oxidation of Coelenterazine 400a, reducing its overall activity . Therefore, it is recommended to store Coelenterazine 400a in a dry, oxygen-free environment, protected from light .

Safety and Hazards

Coelenterazine 400a should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

Coelenterazine 400a is a powerful analytical tool used in various biological research areas . It is particularly useful in fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET), providing strategies to design tools for sensing molecules and monitoring biological processes . This promotes the development of biosensors and contributes to advancements in research and biomedical applications .

properties

IUPAC Name

2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21/h1-15,18,30H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNYOKUWNAAJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628592
Record name 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coelenterazine 400a

CAS RN

70217-82-2
Record name 2,8-Dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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